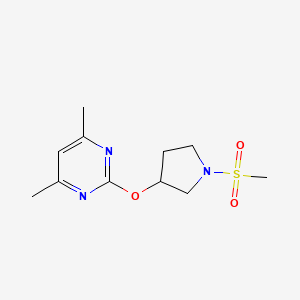

4,6-二甲基-2-((1-(甲磺酰基)吡咯烷-3-基)氧基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Dimethyl-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, also known as DMMP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. DMMP is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

科学研究应用

合成方法

4,6-二甲基-2-(甲磺酰基)嘧啶是通过涉及环化、甲基化和氧化的过程合成的。使用oxone作为氧化剂突出了生产该化合物及其类似物的有效且安全的方法。合成路线提供了 61.23% 的总产率,强调了温和的条件和通过熔点测量、1H NMR、IR 和 MS 等分析技术进行的结构确认 (S. Hongbin, 2011)。

另一种合成路线涉及三步过程,从乙酰丙酮和硫脲的环缩开始,然后进行甲基化和氧化,以获得 75% 的总产率。该方法强调了合成 4,6-二甲基-2-(甲磺酰基)嘧啶的便利性和效率 (Defeng Xu, Zhiling Zhu, Ziqi Wang, 2013)。

化学转化和应用

4,6-二甲基-2-(甲磺酰基)嘧啶的应用扩展到通过甲基化和氧化制备其他衍生物。这些转化是使用环保工艺进行的,避免了有毒化学试剂,并突出了该化合物在合成环境友好中间体中的作用 (Ma Hai-rong, 2013)。

此外,对嘧啶和氨基嘧啶衍生物的研究,包括涉及 4,6-二甲基嘧啶衍生物的晶体结构,揭示了它们在生物系统中的重要性以及在药物应用中的潜力。这些化合物的结构以氢键和分子识别过程为特征,有助于我们了解它们的生物活性 (K. Balasubramani, P. Muthiah, D. Lynch, 2007)。

作用机制

Target of Action

The compound “4,6-Dimethyl-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes as they are key components of nucleic acids (DNA and RNA), where they pair with purines. In DNA, the pyrimidine cytosine binds with the purine guanine, and the pyrimidine thymine (in RNA, uracil) binds with the purine adenine.

Mode of Action

Pyrimidine derivatives are known to interact with various enzymes and receptors in the body, which can lead to a wide range of biological effects .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by “4,6-Dimethyl-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine”. As a pyrimidine derivative, it could potentially be involved in nucleic acid synthesis or other cellular processes involving pyrimidines .

属性

IUPAC Name |

4,6-dimethyl-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-8-6-9(2)13-11(12-8)17-10-4-5-14(7-10)18(3,15)16/h6,10H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPOQCIWTFITHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2586261.png)

![1-(Propan-2-yl)-2-azaspiro[3.6]decane](/img/structure/B2586270.png)

![(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2586272.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide](/img/structure/B2586274.png)

![5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2586279.png)

![Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2586283.png)